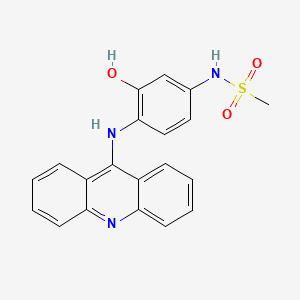
Carbamic acid, (4-chlorophenyl)-, 6-oxo-1-cyclohexen-1-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-chlorophenyl)-, 6-oxo-1-cyclohexen-1-yl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a carbamic acid group attached to a 4-chlorophenyl ring and a 6-oxo-1-cyclohexen-1-yl ester moiety. It has various applications in scientific research and industry due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (4-chlorophenyl)-, 6-oxo-1-cyclohexen-1-yl ester typically involves the reaction of 4-chlorophenyl isocyanate with 6-oxo-1-cyclohexen-1-yl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (4-chlorophenyl)-, 6-oxo-1-cyclohexen-1-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or thiocarbamates.
Aplicaciones Científicas De Investigación
Carbamic acid, (4-chlorophenyl)-, 6-oxo-1-cyclohexen-1-yl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (4-chlorophenyl)-, 6-oxo-1-cyclohexen-1-yl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, (3-methyl-6-oxo-1-cyclohexen-1-yl)-, methyl ester: Similar structure but with a methyl group instead of a 4-chlorophenyl group.
Carbamic acid, (4-methylphenyl)-, 6-oxo-1-cyclohexen-1-yl ester: Similar structure but with a methyl group on the phenyl ring.
Uniqueness
Carbamic acid, (4-chlorophenyl)-, 6-oxo-1-cyclohexen-1-yl ester is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
64688-88-6 |
|---|---|
Fórmula molecular |
C13H12ClNO3 |
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
(6-oxocyclohexen-1-yl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H12ClNO3/c14-9-5-7-10(8-6-9)15-13(17)18-12-4-2-1-3-11(12)16/h4-8H,1-3H2,(H,15,17) |
Clave InChI |
YYCALFAISVOBTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C(=O)C1)OC(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


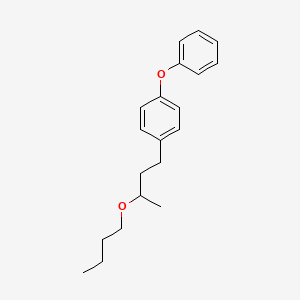


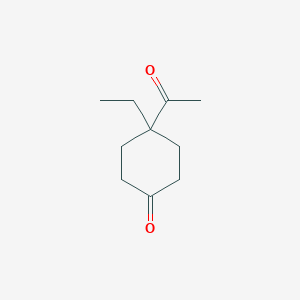
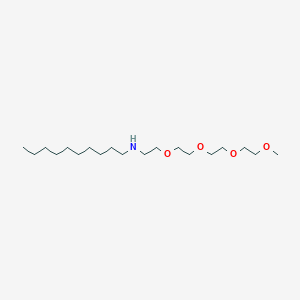
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)

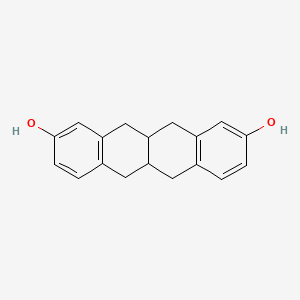
![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)

